

What are the chemical properties of Fmoc-Hyp(Bom)-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-Hyp(Bom)-OH*

Cat. No.: *B066456*

[Get Quote](#)

Fmoc-Hyp(Bom)-OH: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Hyp(Bom)-OH, with the IUPAC name (2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(benzyloxymethoxy)pyrrolidine-2-carboxylic acid, is a protected amino acid derivative crucial in the field of peptide synthesis and bioconjugation. This technical guide provides an in-depth overview of its chemical properties, experimental protocols, and applications, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Chemical Properties

Fmoc-Hyp(Bom)-OH is a derivative of hydroxyproline, an essential component of collagen. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine and the benzyloxymethyl (Bom) group on the hydroxyl function allow for its controlled incorporation into peptide chains during solid-phase peptide synthesis (SPPS).

Physicochemical Data

Property	Value	Reference(s)
CAS Number	123454-57-5	
Molecular Formula	C30H29NO7	
Molecular Weight	515.56 g/mol	
Appearance	White to off-white solid	[1]
Purity	Typically >97% (HPLC)	[2] [3]
Optical Rotation	$[\alpha]D20 -28.9^\circ$ (c=0.01 g/mL in DMSO)	[1]

Stability and Storage

Proper handling and storage of **Fmoc-Hyp(Bom)-OH** are critical to maintain its integrity and ensure successful synthetic outcomes.

Condition	Duration	Reference(s)
Powder at -20°C	3 years	[1]
Powder at 4°C	2 years	[1]
In solvent at -80°C	6 months	[1]
In solvent at -20°C	1 month	[1]

Applications in Synthesis

Fmoc-Hyp(Bom)-OH serves as a valuable building block in the synthesis of complex biomolecules. Its protected functional groups allow for selective reactions and incorporation into larger structures.

Antibody-Drug Conjugates (ADCs) and PROTACs

Fmoc-Hyp(Bom)-OH is utilized as a non-cleavable linker in the construction of ADCs and as a component in the synthesis of PROTACs.^[4] In ADCs, the linker connects a monoclonal antibody to a cytotoxic payload, and its stability is crucial for the targeted delivery of the drug to

cancer cells. PROTACs are heterobifunctional molecules that induce the degradation of target proteins; the linker component, for which **Fmoc-Hyp(Bom)-OH** can be a precursor, is critical for bringing the target protein and an E3 ubiquitin ligase into proximity.^[4]

Experimental Protocols

The following protocols are general procedures for the use of Fmoc-protected amino acids in solid-phase peptide synthesis and can be adapted for **Fmoc-Hyp(Bom)-OH**.

Fmoc Deprotection

The removal of the Fmoc group is a critical step to expose the N-terminal amine for the subsequent coupling reaction.

Materials:

- Fmoc-protected peptide-resin
- 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
- DMF

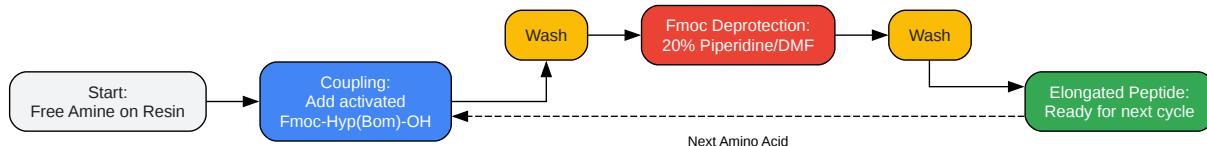
Procedure:

- Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
- Drain the DMF.
- Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged.
- Agitate the mixture for 20-30 minutes at room temperature.
- Drain the deprotection solution.
- Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
- A qualitative Kaiser test can be performed to confirm the presence of a free primary amine.

Coupling Reaction

This procedure describes the coupling of an Fmoc-protected amino acid, such as **Fmoc-Hyp(Bom)-OH**, to a resin-bound peptide with a free N-terminus.

Materials:


- Deprotected peptide-resin
- **Fmoc-Hyp(Bom)-OH** (3-5 equivalents)
- Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)
- Base (e.g., N,N-diisopropylethylamine - DIPEA) (6-10 equivalents)
- DMF

Procedure:

- In a separate vessel, dissolve **Fmoc-Hyp(Bom)-OH** and the coupling reagent in a minimal amount of DMF.
- Add DIPEA to the solution to activate the amino acid. Allow pre-activation for 1-2 minutes.
- Add the activated **Fmoc-Hyp(Bom)-OH** solution to the deprotected peptide-resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Monitor the reaction completion using a qualitative test such as the Kaiser test (a negative result indicates completion).
- Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove any unreacted reagents.

Visualizing the Workflow

The following diagram illustrates the key steps in the incorporation of **Fmoc-Hyp(Bom)-OH** into a growing peptide chain during solid-phase peptide synthesis.

[Click to download full resolution via product page](#)

Caption: Workflow for a single coupling cycle in Fmoc-SPPS.

This guide provides a foundational understanding of the chemical properties and applications of **Fmoc-Hyp(Bom)-OH** for researchers in the fields of peptide chemistry and drug development. For specific applications, further optimization of the outlined protocols may be necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 3. cenmed.com [cenmed.com]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [What are the chemical properties of Fmoc-Hyp(Bom)-OH]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b066456#what-are-the-chemical-properties-of-fmoc-hyp-bom-oh>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com